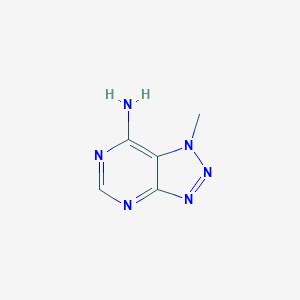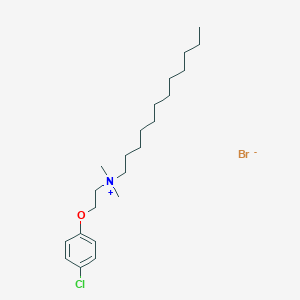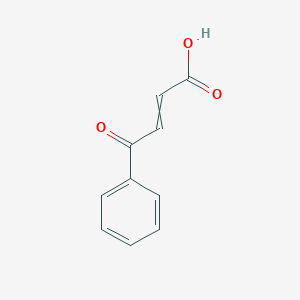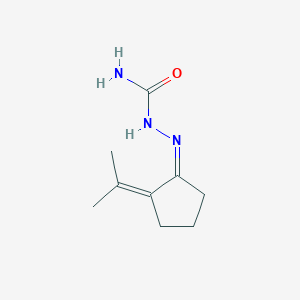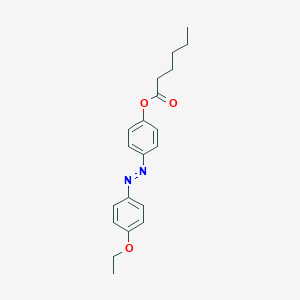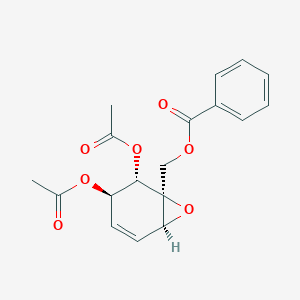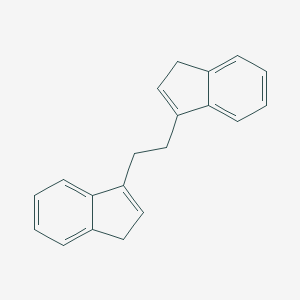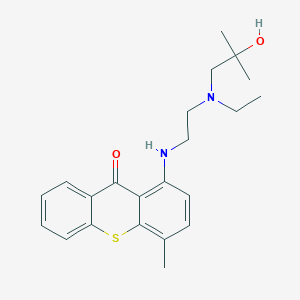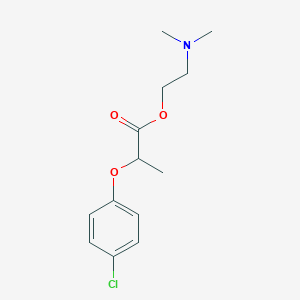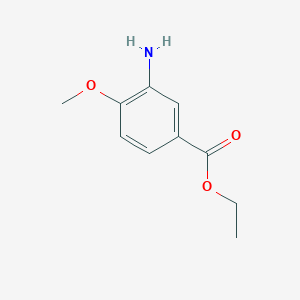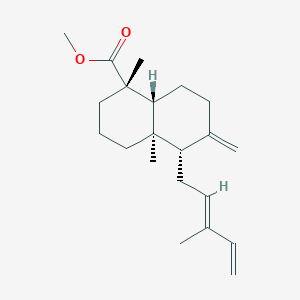
Methyl cis-Communate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl cis-Communate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is a derivative of Commiphora myrrha, a resinous plant commonly used in traditional medicine. Methyl cis-Communate has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
1. Role in DNA Methylation and Gene Regulation
- DNA methylation, involving cis-acting elements like Methyl cis-Communate, is crucial in various biological processes, including gene regulation and disease development. It affects transcription factors, histone modification, and DNA structures, with implications in diagnostics and cancer prognosis (Wang, Ngo, & Wang, 2021).
2. Biomimetic Synthesis
- Methyl cis-Communate derivatives, such as methyl 12,13-epoxy-cis-communates, have been used in stereoselective chemical reactions to produce C-12 oxygenated pimaranes, demonstrating their utility in organic synthesis (Barrero, Quintana, & Altarejos, 1991).
3. Plant Defense and Insect Repellency
- Compounds like cis-jasmone, related to methyl cis-Communate, serve in plant defense mechanisms against insect herbivory. They exhibit repellent properties against certain insects and can induce production of other volatile compounds in plants (Birkett et al., 2000).
4. Methylation in Disease Pathways
- Methyl cis-Communate related compounds are observed in contexts like urothelial carcinoma, where gene methylation in normal and carcinoma in situ (CIS) tissues suggests potential as biomarkers for invasive carcinoma phenotypes (Dhawan et al., 2006).
5. Resistance to Anticancer Agents
- Treatment-related DNA hypermethylation, which may involve methyl cis-Communate related pathways, plays a role in creating drug-resistant phenotypes in cancers treated with agents like cisplatin (Chang et al., 2010).
6. Synthesis of Fragrance Compounds
- Methyl cis-Communate derivatives are used in the synthesis of Ambrox®, a fragrance compound, through selective degradation and stereoselective formation processes (Barrero et al., 1993).
7. Environmental Impact and Soil Degradation
- Methyl cis-Communate related compounds, like fumigant-nematicides (e.g., methyl bromide), show environmental impact, with studies on their degradation in soil providing insights into sustainable agricultural practices (Ou, 1998).
8. Therapeutic Applications in Autoimmune Diseases
- Methyl cis-Communate related compounds, such as methylprednisolone, have been used in combination therapies for conditions like steroid-resistant nephrotic syndrome, highlighting their potential in treating autoimmune diseases (Kamei et al., 2014).
Propriétés
Numéro CAS |
15798-13-7 |
|---|---|
Nom du produit |
Methyl cis-Communate |
Formule moléculaire |
C21H32O2 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |
Clé InChI |
WYJKGKPQXWDIQP-BRUWWATDSA-N |
SMILES isomérique |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |
SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
SMILES canonique |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
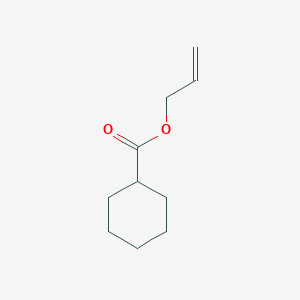
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)
